Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate
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Overview
Description
Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a tert-butylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate typically involves the reaction of 4-aminophenylacetic acid with tert-butyl isothiocyanate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate carbamothioyl derivative, which is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 4-[(tert-butylcarbamothioyl)amino]benzoate
Uniqueness
Methyl {4-[(tert-butylcarbamothioyl)amino]phenyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butylcarbamothioyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[4-(tert-butylcarbamothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)16-13(19)15-11-7-5-10(6-8-11)9-12(17)18-4/h5-8H,9H2,1-4H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINLJJIUNANZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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